2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a nitro group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reaction vessels and conditions to maintain safety and efficiency. The process would involve careful control of temperature, pressure, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized under specific conditions.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The fluorine atom can be substituted with other groups under certain conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include tin (Sn) and hydrochloric acid (HCl).
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Formation of nitroso compounds or nitrates.
Reduction: : Formation of aniline derivatives.
Substitution: : Formation of different fluorinated or non-fluorinated benzamide derivatives.
Scientific Research Applications
2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific structural features. Similar compounds include:
3-fluoro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
4-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide
Properties
IUPAC Name |
2-fluoro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O5S2/c17-13-4-2-1-3-12(13)15(21)19-16-18-9-14(26-16)27(24,25)11-7-5-10(6-8-11)20(22)23/h1-9H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSYYNKGZDDRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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